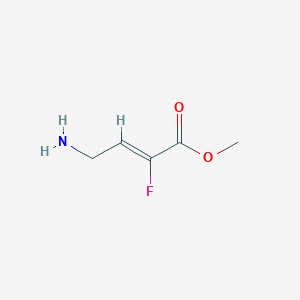

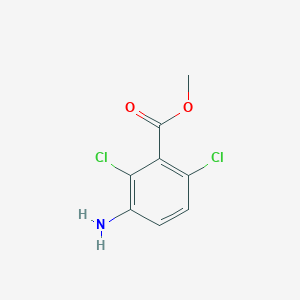

![molecular formula C11H8Cl2F3NO2 B2513031 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide CAS No. 1803609-22-4](/img/structure/B2513031.png)

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide is an organic compound with a molecular weight of 314.09 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H8Cl2F3NO2/c1-5(18)9(13)10(19)17-8-4-6(11(14,15)16)2-3-7(8)12/h2-4,9H,1H3,(H,17,19) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 314.09 . .Scientific Research Applications

Molecular Structure and Hydrogen Bonding

- Hydrogen Bonding Studies : N-aryl-2-chloro-3-oxobutanamides, a class of compounds including 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide, typically form intermolecular hydrogen bonds in the solid state. This bonding is disrupted in solution, and no intramolecular association was detected in these compounds (Frohberg et al., 2002).

Chemical Synthesis and Modification

- Inhibitory Properties and SAR Studies : The compound is part of studies on inhibitors of NF-kappaB and AP-1 gene expression. These inhibitors, including variants of this compound, have shown potential for oral bioavailability and have been examined for cell-based activity (Palanki et al., 2000).

- Chromatographic Methods : Direct high-performance liquid chromatographic methods have been developed for the enantioseparation of compounds related to this compound (Török et al., 2005).

- Rhodium-Catalyzed Conjugate Addition Reactions : The compound has been utilized in rhodium-catalyzed conjugate addition reactions, achieving high regio- and enantioselectivity and moderate to excellent yields. The resulting oxobutanamides can be converted to alternate targets by selective derivatization (Zigterman et al., 2007).

Crystal Structure Analysis

- Crystal Structure Elucidation : The crystal structure of compounds similar to this compound has been studied, revealing insights into bond lengths and molecular conformation. These studies are crucial for understanding the physical and chemical properties of these compounds (Tai et al., 2005).

Biological Activities and Applications

- Anticancer Agents and NF-κB Inhibition : Research on analogs of this compound has led to the development of novel naphthofuran scaffolds as anticancer agents and inhibitors of NF-κB activity. Some compounds have shown potent cytotoxicity against various cancer cell lines (Choi et al., 2016).

- DNA Binding and Urease Inhibition : The compound has been investigated for its DNA binding, urease inhibition, and antioxidant potential. Molecular docking and density functional theory studies have been conducted to understand its interactions and stability (Rasool et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the formation of deoxythymidine monophosphate (dTMP), a building block of DNA .

Mode of Action

It is known that the compound is an extremely potent uncoupler of oxidative phosphorylation in mitochondria and also has high reactivity with thiols .

Biochemical Pathways

Its interaction with thymidylate synthase suggests that it may impact dna synthesis and cell proliferation .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by these properties .

Result of Action

Its interaction with thymidylate synthase suggests that it may inhibit dna synthesis and cell proliferation .

properties

IUPAC Name |

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2F3NO2/c1-5(18)9(13)10(19)17-8-4-6(11(14,15)16)2-3-7(8)12/h2-4,9H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLJRCICJGJYES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

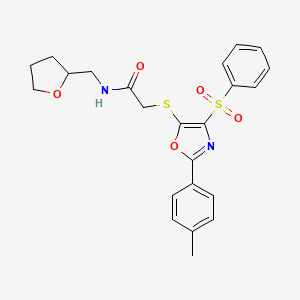

![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide](/img/structure/B2512948.png)

![N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2512950.png)

![Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate](/img/structure/B2512953.png)

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2512954.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2512958.png)

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)

![5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2512962.png)

![5-Chloro-6-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2512965.png)